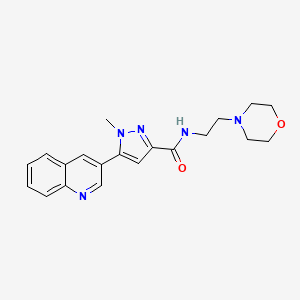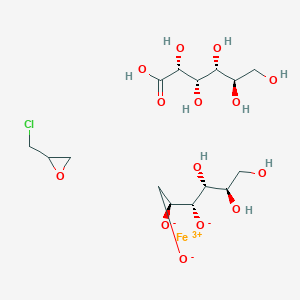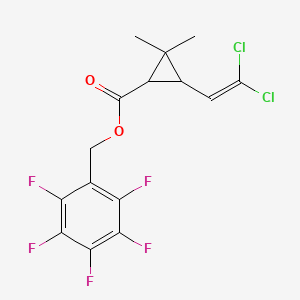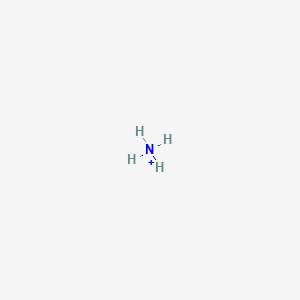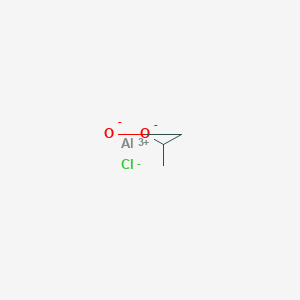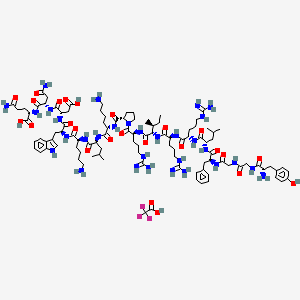
Bufenadrine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bufenadrine is a derivative of diphenhydramine, originally developed as an anti-motion sickness drug. prolonged toxicity studies in rats revealed liver toxicity, leading to the discontinuation of further clinical evaluation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bufenadrine typically involves the reaction of diphenhydramine with various reagents to introduce specific functional groups. The exact synthetic routes and reaction conditions are not widely documented in public literature, but it generally involves standard organic synthesis techniques such as nucleophilic substitution and reduction reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale organic synthesis processes, utilizing automated reactors and stringent quality control measures to ensure the purity and consistency of the final product
Analyse Des Réactions Chimiques
Types of Reactions
Bufenadrine can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other strong reducing agents.
Substitution: Halogens, alkylating agents, and other electrophilic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction might produce alcohols or amines.
Applications De Recherche Scientifique
Bufenadrine has been studied primarily for its potential use in treating motion sickness. due to its liver toxicity, its applications in medicine have been limited. In scientific research, it may still be used as a reference compound for studying the effects of diphenhydramine derivatives and their pharmacological properties.
Mécanisme D'action
Bufenadrine exerts its effects by interacting with histamine receptors in the body, similar to diphenhydramine It likely acts as an antagonist at these receptors, blocking the action of histamine and thereby reducing symptoms of motion sickness
Comparaison Avec Des Composés Similaires
Bufenadrine is similar to other diphenhydramine derivatives, such as diphenhydramine itself and dimenhydrinate. These compounds share similar mechanisms of action and pharmacological effects but differ in their specific chemical structures and toxicity profiles. This compound’s uniqueness lies in its specific structural modifications, which were intended to enhance its anti-motion sickness properties but ultimately led to increased liver toxicity.
List of Similar Compounds
- Diphenhydramine
- Dimenhydrinate
- Chlorpheniramine
- Brompheniramine
This compound’s development highlights the challenges in drug design, where modifications to improve efficacy can sometimes lead to unintended adverse effects.
Propriétés
Numéro CAS |
33431-12-8 |
|---|---|
Formule moléculaire |
C21H29NO |
Poids moléculaire |
311.5 g/mol |
Nom IUPAC |
2-[(2-tert-butylphenyl)-phenylmethoxy]-N,N-dimethylethanamine |
InChI |
InChI=1S/C21H29NO/c1-21(2,3)19-14-10-9-13-18(19)20(23-16-15-22(4)5)17-11-7-6-8-12-17/h6-14,20H,15-16H2,1-5H3 |
Clé InChI |
OGNRRAFRDFGFKA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=CC=C1C(C2=CC=CC=C2)OCCN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


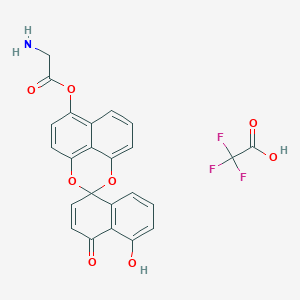

![tert-butyl (3S)-4-[[3-(1-aminoisoquinolin-6-yl)-1-oxo-1-piperidin-1-ylpropan-2-yl]amino]-3-[(4-methoxy-2,3,6-trimethylphenyl)sulfonylamino]-4-oxobutanoate](/img/structure/B10827187.png)
![3-((6-((3,5-Dimethylpyridin-2-yl)oxy)-1-methyl-1H-benzo[d]imidazol-2-yl)methoxy)benzoic acid](/img/structure/B10827200.png)
